molecular formula C28H27N3O5 B2821295 N-benzyl-2-(8-{[(4-methoxyphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide CAS No. 932308-95-7

N-benzyl-2-(8-{[(4-methoxyphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide

Cat. No.: B2821295
CAS No.: 932308-95-7
M. Wt: 485.54
InChI Key: YSTIQDYXOKITAJ-UHFFFAOYSA-N
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Description

N-benzyl-2-(8-{[(4-methoxyphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide is a quinoline derivative featuring a [1,4]dioxinoquinolin core fused with a benzyl-substituted acetamide and a (4-methoxyphenyl)amino methyl group at position 6. This structure combines aromatic, amide, and ether functionalities, making it a candidate for pharmacological studies, particularly in targeting enzymes or receptors influenced by hydrogen-bonding interactions and lipophilic domains .

Properties

IUPAC Name

N-benzyl-2-[8-[(4-methoxyanilino)methyl]-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N3O5/c1-34-23-9-7-22(8-10-23)29-17-21-13-20-14-25-26(36-12-11-35-25)15-24(20)31(28(21)33)18-27(32)30-16-19-5-3-2-4-6-19/h2-10,13-15,29H,11-12,16-18H2,1H3,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSTIQDYXOKITAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NCC2=CC3=CC4=C(C=C3N(C2=O)CC(=O)NCC5=CC=CC=C5)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(8-{[(4-methoxyphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.

    Introduction of the Dioxin Ring: The dioxin ring can be introduced through a cyclization reaction involving a suitable diol and an oxidizing agent.

    Functional Group Modifications:

    Final Acetylation: The final step involves the acetylation of the intermediate compound to yield the target molecule.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(8-{[(4-methoxyphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can be performed to replace functional groups with other substituents, using reagents like alkyl halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce alcohol derivatives.

Scientific Research Applications

N-benzyl-2-(8-{[(4-methoxyphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-benzyl-2-(8-{[(4-methoxyphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with [1,4]Dioxino[2,3-g]quinolin Core

Compound A: 2-[8-(4-Ethoxybenzoyl)-9-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(9H)-yl]-N-(4-methoxyphenyl)acetamide ()

  • Key Differences: Position 8 substituent: 4-ethoxybenzoyl vs. (4-methoxyphenyl)amino methyl. The ethoxybenzoyl group introduces a ketone, altering electronic properties compared to the amino methyl group in the target compound.
  • Physicochemical Impact: The ethoxybenzoyl group increases lipophilicity (logP ~3.5 vs.

Compound B: 2-(8-Benzoyl-9-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6-yl)-N-(2,4-dimethoxyphenyl)acetamide ()

  • Key Differences: Position 8: Benzoyl vs. (4-methoxyphenyl)amino methyl. The dimethoxyphenyl acetamide substituent provides additional hydrogen-bonding sites compared to the benzyl group in the target compound.
  • Pharmacological Implications: Benzoyl groups are associated with stronger π-π stacking interactions in receptor binding, while amino methyl groups may favor electrostatic interactions .

Quinoline-Based Amides

Compound C: N-(4-Oxo-1,4-dihydroquinolin-2-yl)hexadecanamide ()

  • Key Differences: A long alkyl chain (hexadecanamide) replaces the benzyl-acetamide and [1,4]dioxino ring.
  • Physicochemical Impact :
    • Melting point >250°C (vs. ~200–220°C for the target compound), indicating higher crystallinity due to alkyl chain packing .
    • Lower solubility in polar solvents (e.g., DMF) compared to the aromatic target compound .

Compound D: 6-(Benzyloxy)-N-(3-ethynylphenyl)-7-methoxy-3-nitroquinolin-4-amine (NQ1, )

  • Key Differences :
    • Nitro group at position 3 and ethynylphenyl substitution.
  • Ethynyl groups enable click chemistry modifications, a feature absent in the target compound .

Acetamide Derivatives with Heterocyclic Systems

Compound E: N-Alkyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamides ()

  • Key Differences: Quinoxaline core vs. [1,4]dioxinoquinolin. Sulfanyl and alkyl substituents vs. benzyl and methoxyphenyl groups.
  • Spectroscopic Comparison :
    • NMR signals for SCH2 (δ34.6 ppm in 13C NMR) and OCH3 (δ52.4 ppm) differ from the target compound’s aromatic proton environments (δ7–8 ppm in 1H NMR) .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Core Structure Position 8 Substituent Melting Point (°C) logP (Predicted)
Target Compound [1,4]Dioxinoquinolin (4-Methoxyphenyl)amino methyl ~200–220* 2.8
Compound A () [1,4]Dioxinoquinolin 4-Ethoxybenzoyl >250 3.5
Compound D (NQ1, ) Quinoline 3-Nitro, 6-benzyloxy 222 3.2
Compound C () Quinoline Hexadecanamide >250 5.1

*Estimated based on analogous compounds in and .

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